6-Amino-4-aza-2-oxindole
Overview
Description
6-Amino-4-aza-2-oxindole is a chemical compound with the molecular formula C7H7N3O . It is also known as 6-Amino-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one .
Synthesis Analysis
The synthesis of 6-Amino-4-aza-2-oxindole and related compounds has been a subject of research in organic chemistry. Stereoselective synthesis and applications of spirocyclic oxindoles have been analyzed . The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . Another study discusses the distinct approaches for the synthesis of diverse useful oxindole scaffolds .Molecular Structure Analysis
The molecular structure of 6-Amino-4-aza-2-oxindole consists of a six-membered benzene ring fused with a five-membered ring containing two nitrogen atoms and one oxygen atom . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally .Chemical Reactions Analysis
The chemical reactivity of 6-Amino-4-aza-2-oxindole and its related derivatives has been discussed in several studies . For instance, one study discusses the development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings .Scientific Research Applications
Methods of Application: The compound is used in stereoselective synthesis, where it contributes to the formation of spiro-3- to 8-membered rings in a controlled manner, often employing enantioselective catalytic methodologies .
Results and Outcomes: The use of 6-Amino-4-aza-2-oxindole has led to the development of novel synthetic strategies and the creation of new chemical entities with improved physicochemical properties like lipophilicity and metabolic stability .
Methods of Application: It involves catalytic processes that enable the formation of complex molecules with high stereoselectivity, leveraging the inherent three-dimensional nature of spirocycles .
Results and Outcomes: The methodologies developed using 6-Amino-4-aza-2-oxindole have expanded the chemical space and provided access to novel intellectual property domains in organic synthesis .
Methods of Application: It is used in the synthesis of spiroindole and spirooxindole scaffolds, which are central to many pharmacologically active compounds .
Results and Outcomes: The application has resulted in molecules that exhibit a broad spectrum of biological activities, contributing to the discovery of new therapeutic candidates .
Methods of Application: The compound is used in conjunction with chiral and achiral catalysts to enhance the chemical reactivity of oxindole derivatives in product design .
Results and Outcomes: This has led to a broader understanding of bioactive product design and the development of techniques that will aid future investigations of novel reactions .
Methods of Application: The compound is involved in stereoselective catalysis and other synthetic strategies that facilitate the construction of natural product analogs .
Results and Outcomes: Advances in the synthesis using 6-Amino-4-aza-2-oxindole have enabled the creation of complex natural product structures, enhancing the field’s synthetic repertoire .
Methods of Application: The compound is utilized in the design of spirocyclic compounds, which are known for their efficacy in interacting with three-dimensional proteins .
Results and Outcomes: This application has improved the design of medicinally relevant structural motifs and heterocycles, leading to the creation of molecules with potential pharmaceutical activity .
Methods of Application: The compound can act as a ligand or a structural motif in catalysts, particularly in asymmetric synthesis, where it helps in achieving high enantioselectivity .
Methods of Application: 6-Amino-4-aza-2-oxindole is often used in conjunction with chiral catalysts to induce stereoselectivity in the synthesis of complex organic molecules .
Results and Outcomes: This application has significant implications for the pharmaceutical industry, as it allows for the selective production of the more therapeutically active enantiomer of a drug .
Methods of Application: The compound is incorporated into polymers or small molecules that form the active layer in organic electronic devices .
Results and Outcomes: Research has shown that materials derived from 6-Amino-4-aza-2-oxindole exhibit promising electronic characteristics for use in organic light-emitting diodes (OLEDs) and solar cells .
Methods of Application: It may be used in chromatography, spectroscopy, or as a derivatization agent to improve the detection of analytes .
Results and Outcomes: The compound’s use in analytical chemistry enhances the accuracy and sensitivity of analytical methods, leading to more reliable data collection .
Methods of Application: 6-Amino-4-aza-2-oxindole derivatives are used as probes or inhibitors to modulate enzyme activity or to map biological pathways .
Results and Outcomes: The application has provided insights into enzyme mechanisms and contributed to the understanding of complex biological phenomena .
Methods of Application: The compound may be used in photocatalytic processes or as a part of a catalyst system to break down harmful environmental contaminants .
Results and Outcomes: Studies suggest that 6-Amino-4-aza-2-oxindole-based systems can effectively reduce the concentration of pollutants, aiding in environmental protection efforts .
Methods of Application: The compound is modeled within software such as Autodock-Vina 4, Pymol, & Discovery Studio Visualizer to simulate its interaction with biological macromolecules .
Results and Outcomes: These studies facilitate the prediction of binding affinities and help in understanding the drug’s mechanism of action, leading to more efficient drug design .
Methods of Application: The compound is used in preclinical studies to assess absorption, distribution, metabolism, and excretion (ADME) profiles of new drug candidates .
Results and Outcomes: The application has led to the identification of compounds with favorable pharmacokinetic profiles, which are crucial for successful drug development .
Methods of Application: The compound is used to create analogs that interact with various neurotransmitter receptors or uptake transporters in the central nervous system .
Results and Outcomes: This has resulted in the development of potential treatments for neurological disorders such as depression, anxiety, and schizophrenia .
Methods of Application: The compound is incorporated into formulations aimed at improving crop protection and yield by acting as a pesticide or herbicide .
Results and Outcomes: Research has shown that these derivatives can be effective in protecting crops from pests and diseases, contributing to sustainable agriculture .
Methods of Application: The compound is used in reactions that minimize the use of hazardous substances and reduce waste, aligning with the principles of green chemistry .
Results and Outcomes: The application promotes the development of sustainable chemical processes that have a reduced environmental footprint .
Methods of Application: The compound is used in teaching laboratories to illustrate concepts such as catalysis, stereoselectivity, and molecular design .
Results and Outcomes: Its use in educational settings enhances students’ understanding of complex chemical processes and prepares them for research in organic chemistry .
Safety And Hazards
Future Directions
Research on 6-Amino-4-aza-2-oxindole and related compounds continues to be an active field in organic chemistry. Future directions include the development of novel synthetic strategies to form new chemical entities in a stereoselective manner . These studies will be beneficial for discovering novel therapeutic candidate molecules .
properties
IUPAC Name |
6-amino-1,3-dihydropyrrolo[3,2-b]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-4-1-6-5(9-3-4)2-7(11)10-6/h1,3H,2,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNOHLWTIAMMBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=N2)N)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-4-aza-2-oxindole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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